molecular formula C11H14N2O3S B14915646 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide

4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B14915646
M. Wt: 254.31 g/mol
InChI Key: HHDNGJOHDAYYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isopropyl-4-(methylthio)-3-nitrobenzamide is an organic compound with a complex structure that includes an isopropyl group, a methylthio group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-(methylthio)aniline to form 4-(methylthio)-3-nitroaniline, followed by acylation with isopropyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of n-Isopropyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Isopropyl-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-Isopropyl-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-4-(methylthio)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-methylsulfanyl-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

HHDNGJOHDAYYJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-]

Origin of Product

United States

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